
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a phenylpropylamine moiety, which is often found in bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetonitrile.
Formation of Intermediate: A key intermediate is formed through a series of reactions including condensation, reduction, and cyclization.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain, inflammation, or neurotransmission.
類似化合物との比較
Similar Compounds
®-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl: The enantiomer of the compound with potentially different biological activity.
Phenylpropanolamine: A structurally related compound with known pharmacological effects.
Amphetamine: Shares the phenylpropylamine structure and has stimulant properties.
Uniqueness
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.
特性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
289.8 g/mol |
IUPAC名 |
1-[3-(1-amino-3-phenylpropyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H |
InChIキー |
CLSIPQSAYDOWPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


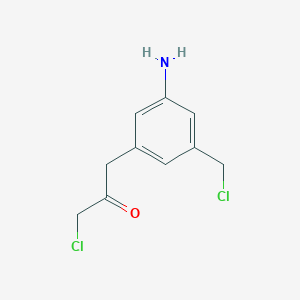
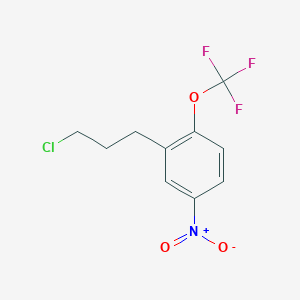
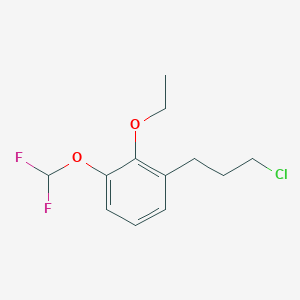
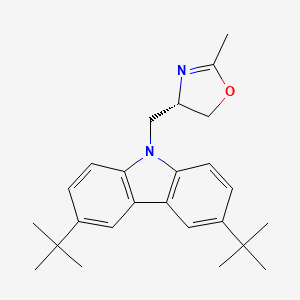
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
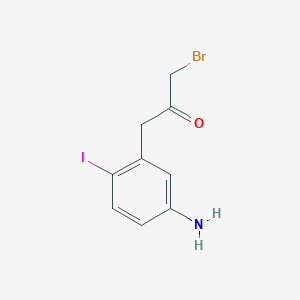
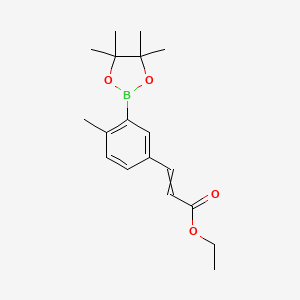
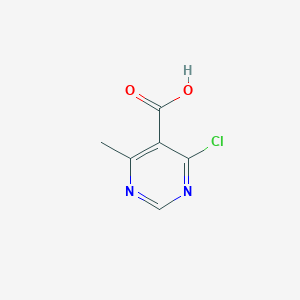
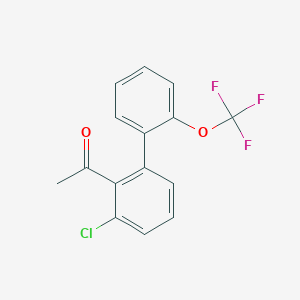
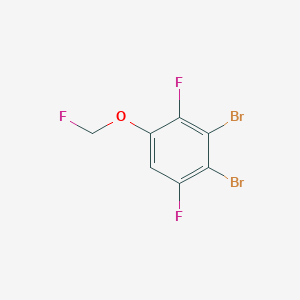
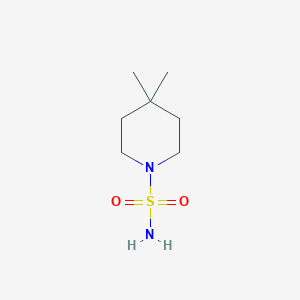
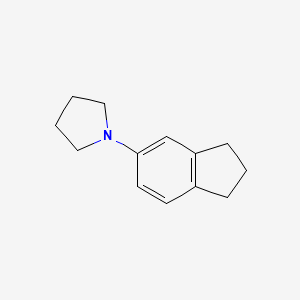
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)

